molecular formula C14H17NO4 B1326781 ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate CAS No. 1134334-78-3

ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate

Cat. No.: B1326781
CAS No.: 1134334-78-3
M. Wt: 263.29 g/mol
InChI Key: NVFCNFCLPKVPSW-UHFFFAOYSA-N
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Description

Ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method uses a ketone and a phenylhydrazine derivative under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a suitable substituted phenylhydrazine and a corresponding ketone. The reaction is usually carried out under reflux conditions with an acid catalyst such as methanesulfonic acid in methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate can undergo various chemical reactions typical of indole derivatives:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Ethyl indole-2-carboxylate: A simpler indole derivative with similar reactivity but lacking the methoxy and methyl substitutions.

    4,6-Dimethoxyindole: Similar structure but without the ester group, affecting its reactivity and solubility.

    3-Methylindole: Lacks the ester and methoxy groups, making it less versatile in certain reactions.

Uniqueness

Ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The methoxy groups increase electron density on the indole ring, enhancing its reactivity in electrophilic substitution reactions, while the ester group offers a site for further functionalization.

Properties

IUPAC Name

ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-5-19-14(16)13-8(2)12-10(15-13)6-9(17-3)7-11(12)18-4/h6-7,15H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFCNFCLPKVPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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